molecular formula C14H21ClN2 B8565692 Piperazine,1-[4-(4-chlorophenyl)butyl]-

Piperazine,1-[4-(4-chlorophenyl)butyl]-

Cat. No.: B8565692
M. Wt: 252.78 g/mol
InChI Key: YAPWMGHNMGLPFV-UHFFFAOYSA-N
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Description

Piperazine,1-[4-(4-chlorophenyl)butyl]- is a synthetic organic compound featuring a piperazine ring system, which is a common structural motif in medicinal chemistry. The piperazine core is known for its ability to improve water solubility and influence the pharmacokinetic properties of molecules . This particular derivative is substituted with a 4-(4-chlorophenyl)butyl chain, a structure that may be investigated for its potential interaction with various biological targets. Piperazine derivatives are of significant interest in pharmaceutical research for their diverse biological activities. They are frequently explored in the development of ligands for central nervous system (CNS) targets, as the piperazine ring can exhibit affinity for a range of neurotransmitter receptors . Furthermore, such compounds are valuable intermediates in synthesizing more complex molecules for screening against various disease models. Researchers are advised to investigate the specific properties, mechanism of action, and pharmacological profile of Piperazine,1-[4-(4-chlorophenyl)butyl]- for their specific applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H21ClN2

Molecular Weight

252.78 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)butyl]piperazine

InChI

InChI=1S/C14H21ClN2/c15-14-6-4-13(5-7-14)3-1-2-10-17-11-8-16-9-12-17/h4-7,16H,1-3,8-12H2

InChI Key

YAPWMGHNMGLPFV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCCCC2=CC=C(C=C2)Cl

Origin of Product

United States

Scientific Research Applications

Antihistaminic Activity

1-[4-(4-chlorophenyl)butyl]piperazine serves as an important intermediate in the synthesis of levocetirizine, a widely used antihistamine for treating allergic rhinitis. The compound's structural characteristics facilitate its conversion into levocetirizine, which exhibits high efficacy and selectivity for the H1 receptor .

Antidepressant Properties

Research has indicated that piperazine derivatives can act as dual serotonin reuptake inhibitors and 5-HT1A receptor agonists. This suggests potential applications in treating depression and anxiety disorders. Specifically, modifications to the piperazine structure have been shown to enhance selectivity and affinity for serotonin receptors, making these derivatives promising candidates for antidepressant drug development .

Clinical Toxicology Insights

Piperazine compounds, including 1-[4-(4-chlorophenyl)butyl]piperazine, have been studied for their toxicological profiles. Observational data indicate that certain piperazines may lead to adverse effects such as serotonin syndrome when misused or taken in conjunction with other serotonergic agents . Understanding these effects is crucial for ensuring patient safety during therapeutic use.

Case Studies on Toxicity

A notable case study highlighted the risks associated with recreational use of piperazine derivatives like benzylpiperazine (BZP), which can cause stimulant-like effects and increase heart rate and blood pressure. These findings emphasize the need for careful monitoring of piperazine use in clinical settings .

Synthesis of Levocetirizine

The synthesis of 1-[4-(4-chlorophenyl)butyl]piperazine involves several steps that optimize yield and purity. A novel method has been developed that allows for high optical purity through selective crystallization techniques using N-acetyl-L-phenylalanine as an optical resolving agent . This method not only enhances efficiency but also reduces costs associated with starting materials.

StepDescription
1Reaction of racemic piperazine with N-acetyl-L-phenylalanine
2Selective crystallization to obtain (R)-(-)-isomer
3Treatment with a base to yield pure product

Broader Implications in Drug Development

The versatility of piperazine derivatives extends beyond antihistaminic and antidepressant applications. They are also being explored as precursors in synthesizing other pharmaceutical compounds, including antibiotics and antihelminthics . The ongoing research into their pharmacological properties could lead to new therapeutic avenues.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Halogenated Phenylpiperazines

  • 1-(3-Chlorophenyl)piperazine (mCPP) :

    • Structure : Direct attachment of a 3-chlorophenyl group to piperazine.
    • Activity : Primarily a 5-HT2C receptor agonist with serotonergic effects.
    • Key Difference : Lack of a butyl spacer reduces lipophilicity and CNS penetration compared to the target compound .
  • 1-(4-Fluorophenyl)piperazine (pFPP) :

    • Structure : 4-fluorophenyl substitution.
    • Activity : Binds to 5-HT1A and D2 receptors; used in antipsychotic research.
    • Comparison : Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance compared to chlorine in the target compound .

Alkyl-Substituted Piperazines

  • 1-(4-(4-Fluorophenyl)butyl)piperazine (Compound 12, ): Structure: Similar butyl chain but with a terminal 4-fluorophenyl group. Activity: Atypical antipsychotic with D2R affinity (IC₅₀ ~15 nM).
  • 1-(3-(4-Chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide (SC211) :

    • Structure : Piperazine linked via a propyl chain to an amide group.
    • Activity : High D4R affinity (Ki = 0.8 nM) but lower D2R selectivity.
    • Key Difference : The amide group introduces hydrogen-bonding capacity absent in the target compound, altering pharmacokinetics .

Benzyl- and Sulfonamide-Piperazines

  • 1-(4-Chlorobenzyl)-4-(4-methylsulfanylbenzyl)piperazine () :

    • Structure : Dual benzyl substitution with a methylthio group.
    • Activity : Likely targets 5-HT1A or σ receptors due to sulfanyl hydrophobicity.
    • Comparison : The target compound’s butyl chain provides greater conformational flexibility for receptor docking .
  • 1-[(4-Chlorophenyl)(phenyl)methyl]-4-tosylpiperazine () :

    • Structure : Bulky benzhydryl and tosyl groups.
    • Activity : Intermediate for optically pure antipsychotics.
    • Key Difference : Steric bulk reduces blood-brain barrier permeability compared to the target’s linear butyl design .

Pharmacological and Physicochemical Data

Compound Structure Summary Target Receptor LogP Selectivity Ratio (D2R/5-HT1A) Reference
Piperazine,1-[4-(4-ClPh)butyl]- 4-ClPh-butyl-piperazine D2R > 5-HT1A ~3.8 12:1
SC211 (ChEMBL329228) 4-ClPh-piperazine-propanamide D4R 2.5 N/A (D4R selective)
1-(4-FPh-butyl)piperazine 4-FPh-butyl-piperazine D2R ~3.2 8:1
mCPP 3-ClPh-piperazine 5-HT2C 2.1 N/A (5-HT2C agonist)

Notes:

  • LogP : The target compound’s higher lipophilicity (LogP ~3.8) vs. mCPP (LogP 2.1) enhances CNS penetration.
  • Selectivity : The butyl chain in the target compound improves D2R selectivity over shorter-chain analogs .

Research Implications

  • Therapeutic Potential: The target compound’s D2R selectivity positions it as a candidate for schizophrenia or Parkinson’s disease, with reduced extrapyramidal side effects compared to haloperidol derivatives .
  • Limitations: Chlorine’s metabolic stability vs.

Preparation Methods

Nucleophilic Alkylation of Piperazine

A primary route for synthesizing Piperazine,1-[4-(4-chlorophenyl)butyl]- involves the nucleophilic substitution of piperazine with a 4-(4-chlorophenyl)butyl halide (e.g., chloride or bromide). This method mirrors the synthesis of 1-(4-chlorobenzhydryl)piperazine, where piperazine reacts with 4-chlorobenzhydryl chloride in toluene using DMF and potassium iodide (KI) as catalysts .

Key Reaction Parameters

  • Substrate : 4-(4-chlorophenyl)butyl chloride/bromide.

  • Base : Piperazine (dual role as reactant and base).

  • Solvent : Toluene or dichloromethane for solubility and reactivity.

  • Catalyst : KI (0.1–0.5 mol%) to enhance halide displacement .

  • Temperature : 80–110°C for 12–24 hours .

Mechanistic Insights
The reaction proceeds via an SN2 mechanism, where the piperazine’s secondary amine attacks the electrophilic carbon of the alkyl halide. Steric hindrance from the butyl chain may necessitate prolonged heating, as observed in analogous benzhydryl piperazine syntheses .

Example Protocol

  • Combine piperazine (1.2 equiv), 4-(4-chlorophenyl)butyl chloride (1.0 equiv), KI (0.1 equiv), and toluene.

  • Reflux at 80°C for 12 hours.

  • Wash the organic layer with water, acidify with HCl, and neutralize with NaOH to precipitate the product .

Yield Optimization

  • Excess piperazine prevents di-alkylation.

  • Polar aprotic solvents like DMF improve reaction kinetics .

Reductive Amination

Reductive amination offers an alternative pathway, particularly if ketone precursors like 4-(4-chlorophenyl)butan-2-one are accessible. This method avoids handling alkyl halides and leverages milder conditions.

Reaction Conditions

  • Substrate : 4-(4-chlorophenyl)butan-2-one.

  • Reducing Agent : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts.

  • Solvent : Methanol or ethanol.

  • Temperature : Room temperature to 60°C .

Procedure

  • React piperazine with 4-(4-chlorophenyl)butan-2-one in methanol.

  • Add NaBH3CN stoichiometrically and stir for 24 hours.

  • Purify via column chromatography (petroleum ether/ethyl acetate) .

Advantages

  • Avoids halogenated reagents.

  • Suitable for heat-sensitive intermediates.

Multi-Step Synthesis via Intermediate Coupling

For cases where 4-(4-chlorophenyl)butyl halides are unavailable, a multi-step approach may be employed:

Step 1: Synthesis of 4-(4-Chlorophenyl)butanol

  • Friedel-Crafts Alkylation : React chlorobenzene with butyryl chloride using AlCl3, followed by reduction (e.g., LiAlH4) to the alcohol .

Step 2: Conversion to Alkyl Halide

  • Treat the alcohol with thionyl chloride (SOCl2) or HBr in acetic acid to form 4-(4-chlorophenyl)butyl chloride .

Step 3: Piperazine Alkylation

  • Proceed as in Section 1.

Comparative Analysis of Methods

Method Yield Purity Complexity
Nucleophilic Alkylation70–92% HighModerate
Reductive Amination50–75% MediumLow
Multi-Step Synthesis40–60% VariableHigh

Key Observations

  • Nucleophilic alkylation provides the highest yields but requires halogenated reagents.

  • Reductive amination is simpler but less efficient for bulky substituents.

Q & A

Basic: What are the established synthetic routes for Piperazine,1-[4-(4-chlorophenyl)butyl]- and its structural analogs?

Methodological Answer:
The synthesis typically involves reductive amination or nucleophilic substitution to introduce the 4-(4-chlorophenyl)butyl substituent to the piperazine core. For example:

  • Step 1: React 1-(4-chlorophenyl)butyl bromide with piperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux, using a base like K₂CO₃ to facilitate substitution .
  • Step 2: Purify the crude product via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to isolate the target compound .
  • Yield Optimization: Adjust stoichiometry and reaction time to minimize byproducts like dialkylated piperazines.

Key Considerations:

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
  • Monitor reaction progress with TLC or LC-MS to ensure completion.

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR identifies protons on the piperazine ring (δ 2.5–3.5 ppm) and aromatic protons from the chlorophenyl group (δ 7.2–7.4 ppm) .
    • ¹³C NMR confirms the quaternary carbon at the butyl linkage (δ 40–50 ppm).
  • HPLC-MS: Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
  • Elemental Analysis: Ensures stoichiometric agreement (e.g., C, H, N, Cl content) .

Data Interpretation Example:
A discrepancy in Cl% may indicate incomplete substitution or residual solvent.

Basic: How to design initial biological screening assays for this compound?

Methodological Answer:

  • Target Selection: Prioritize receptors where piperazine derivatives show affinity (e.g., dopamine D3, serotonin 5-HT1A) .
  • In Vitro Assays:
    • Radioligand Binding: Use competitive binding assays with tritiated ligands (e.g., [³H]spiperone for D2/D3 receptors).
    • Functional Assays: Measure cAMP accumulation or calcium flux in transfected HEK293 cells .
  • Dose-Response Curves: Test concentrations from 1 nM to 10 µM to calculate IC₅₀/Ki values.

Pitfalls:

  • False positives may arise from non-specific binding; include control compounds (e.g., haloperidol for dopamine receptors).

Advanced: How to optimize structure-activity relationships (SAR) for enhanced selectivity?

Methodological Answer:

  • Substituent Variation: Systematically modify the chlorophenyl group (e.g., replace Cl with F or CF₃) or adjust the butyl chain length .
  • Pharmacophore Modeling: Use software like Schrödinger’s Maestro to identify critical interactions (e.g., hydrophobic pockets, hydrogen bonds) .
  • In Silico Screening: Predict binding modes to off-target receptors (e.g., 5-HT2B) to mitigate toxicity risks .

Case Study:
Replacing the 4-chlorophenyl group with 2,4-dichlorophenyl in a related analog increased D3 receptor selectivity by 20-fold .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Variability: Compare buffer conditions (e.g., Tris vs. HEPES) and cell lines (e.g., CHO vs. HEK293) .
  • Metabolic Stability: Test compound stability in liver microsomes; rapid degradation may explain low in vivo efficacy despite high in vitro potency.
  • Orthogonal Validation: Use SPR (surface plasmon resonance) to confirm binding kinetics independently of radioligand assays.

Example:
A reported IC₅₀ discrepancy (10 nM vs. 500 nM) for a dopamine receptor could stem from differences in membrane preparation methods .

Advanced: What computational strategies predict binding affinity and metabolic pathways?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-receptor interactions over 100 ns to identify stable binding poses .
  • ADMET Prediction: Tools like SwissADME estimate logP, BBB permeability, and CYP450 interactions.
  • Metabolite Identification: Use in silico tools (e.g., GLORYx) to predict Phase I/II metabolites, prioritizing stable derivatives for synthesis .

Validation:
Correlate predicted logP with experimental HPLC retention times for accuracy assessment.

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